

Stability and storage conditions for 2-Isopropoxyaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Isopropoxyaniline

Cat. No.: B1215334

[Get Quote](#)

An In-depth Technical Guide to the Stability and Storage of 2-Isopropoxyaniline

This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for **2-Isopropoxyaniline** (CAS No: 29026-74-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable research compound.

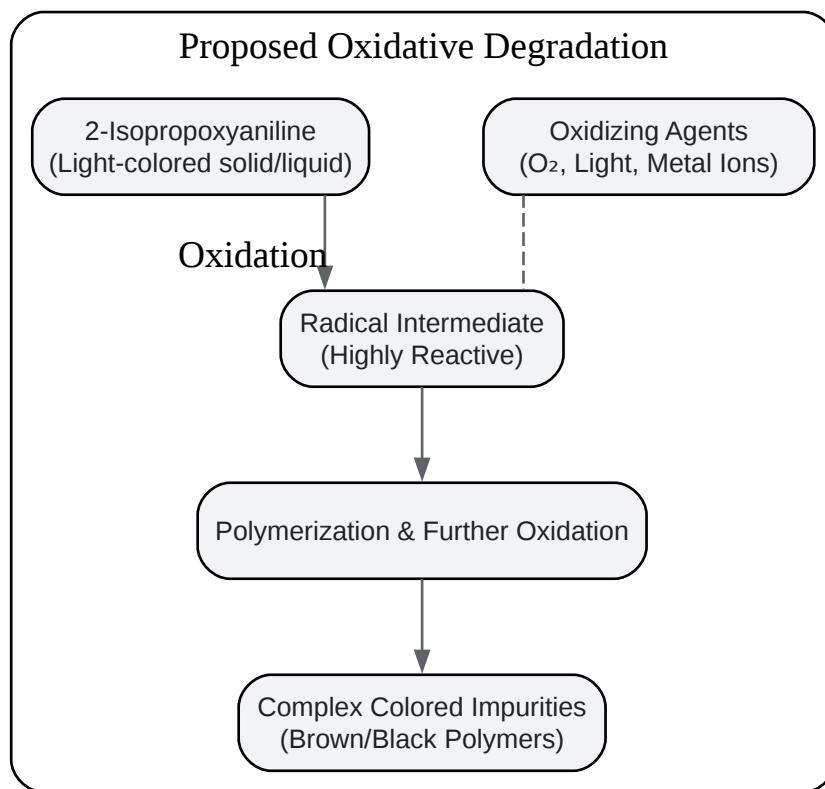
Foundational Chemical Profile

Understanding the inherent physicochemical properties of **2-Isopropoxyaniline** is fundamental to predicting its stability and handling requirements. The molecule consists of an aniline core, which is an aminobenzene, substituted with an isopropoxy group at the ortho-position. This structure dictates its reactivity, particularly the susceptibility of the amino group to oxidation.

Table 1: Physicochemical Properties of 2-Isopropoxyaniline

Property	Value	Source(s)
Molecular Formula	<chem>C9H13NO</chem>	[1] [2]
Molecular Weight	151.21 g/mol	[1] [3]
CAS Number	29026-74-2	[1]
Appearance	Solid; may appear as a brown to black liquid	[1] [4]
Melting Point	139-141 °C	[4]
Boiling Point	~229-230 °C (lit.)	[5]
pKa	5.17 ± 0.10 (Predicted)	[4]

| Storage Class | 11 - Combustible Solids |[\[1\]](#)[\[6\]](#) |


The presence of the primary amine on the benzene ring is the primary determinant of its chemical behavior. Aniline and its derivatives are notoriously prone to degradation, a factor that must be proactively managed to ensure experimental reproducibility and material integrity.

Chemical Stability and Degradation Pathways

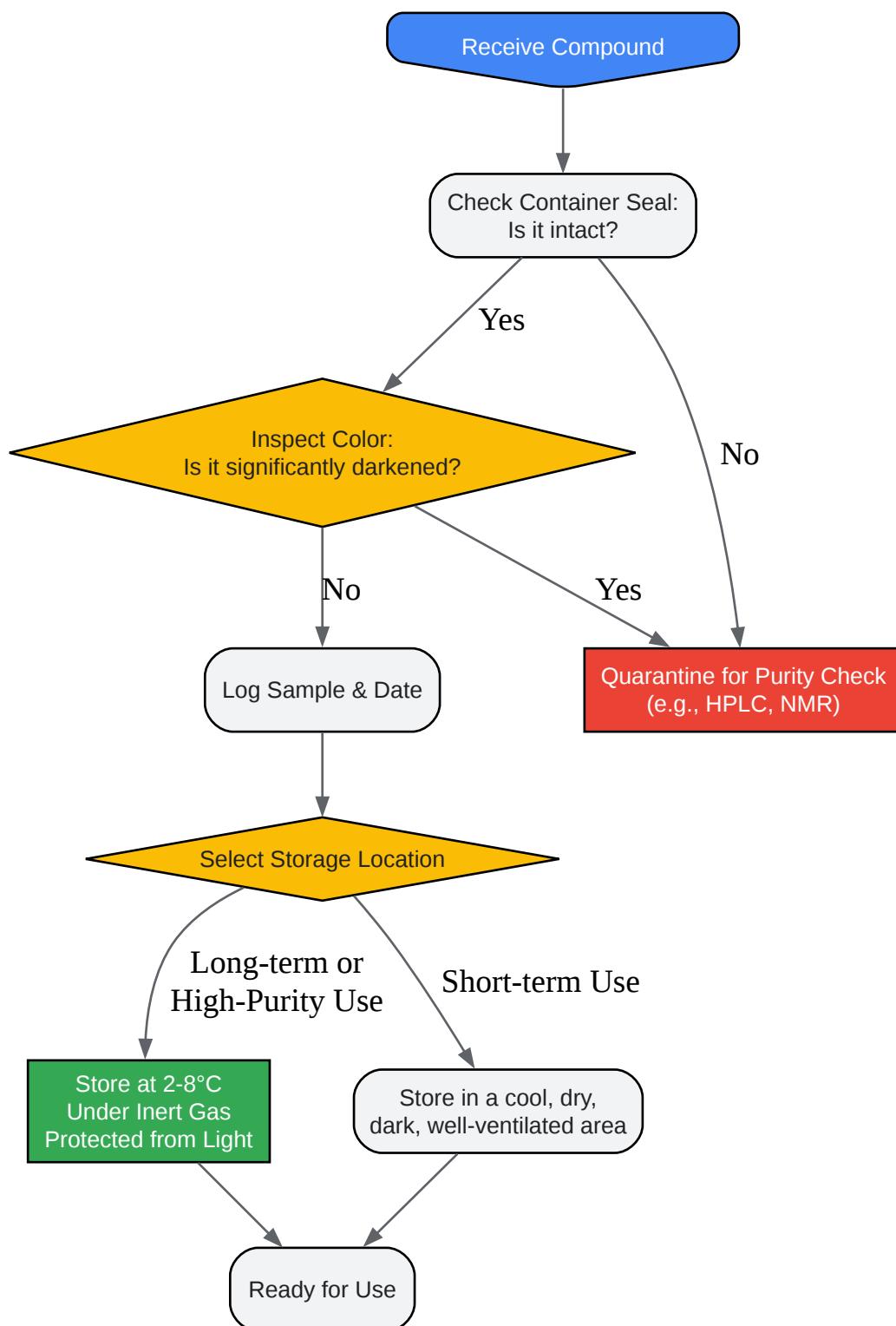
The stability of **2-Isopropoxyaniline** is intrinsically linked to the reactivity of the aniline moiety. While specific degradation studies on this particular molecule are not widely published, its degradation pathway can be reliably predicted based on the well-documented behavior of anilines.[\[7\]](#) The principal mechanism of degradation is oxidation.

Causality of Degradation: The lone pair of electrons on the nitrogen atom of the primary amine group is readily available, making the molecule susceptible to attack by atmospheric oxygen and other oxidizing agents. This process is often catalyzed by light (photo-oxidation) and trace metal ions.[\[8\]](#) Initial oxidation can lead to the formation of radical intermediates, which then polymerize to form complex, highly colored impurities. This explains why many aniline compounds, initially colorless or light-colored, darken significantly upon storage.[\[9\]](#)

Hazardous decomposition products formed under fire conditions can include carbon monoxide and nitrogen oxides.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed oxidative degradation pathway for **2-Isopropoxyaniline**.


Recommended Storage and Handling Protocols

A self-validating storage protocol is one where conditions are established to proactively prevent known degradation pathways. Given the susceptibility of **2-Isopropoxyaniline** to oxidation and potential sensitivity to heat and light, a multi-faceted approach to storage is required.

Table 2: Recommended Storage Conditions for **2-Isopropoxyaniline**

Parameter	Recommendation	Rationale & Source(s)
Temperature	Refrigerate (2-8 °C)	Slows the rate of oxidative reactions. [4] [11]
Atmosphere	Store under an inert gas (Argon or Nitrogen)	Displaces atmospheric oxygen, directly inhibiting oxidation. [11] [12] [13]
Container	Tightly closed, well-sealed container	Prevents exposure to air and moisture. [9] [10] [11] [12] Opened containers must be carefully resealed. [7] [10]
Light	Protect from light; use amber vials or store in the dark	Prevents photo-oxidation. [4] [7]
Ventilation	Store in a dry, well-ventilated area	Ensures a stable environment and dissipates any potential off-gassing. [7] [10] [12]

| Incompatibilities | Store away from strong oxidizers, strong acids, and certain metals like iron and zinc. | Prevents violent reactions and catalytic degradation.[\[7\]](#)[\[9\]](#)[\[14\]](#) |

[Click to download full resolution via product page](#)

Caption: Logical workflow for the receipt and storage of **2-Isopropoxyaniline**.

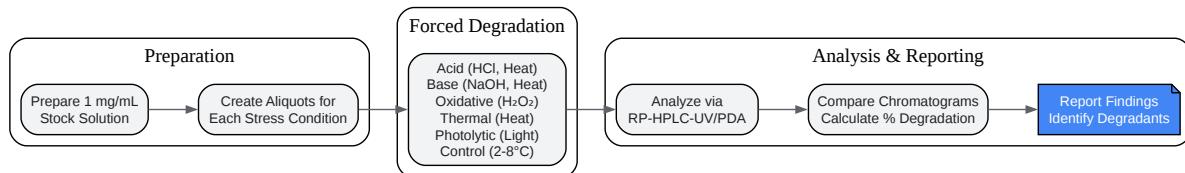
Safe Handling Protocol:

- Risk Assessment: Always consult the Safety Data Sheet (SDS) before use.[7]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][15]
- Ventilation: Handle the compound in a certified chemical fume hood or a well-ventilated area to avoid inhalation of vapors or dust.[9][12][13]
- Spill Management: In case of a spill, absorb with an inert dry material (e.g., vermiculite, sand) and place it in a suitable, sealed container for hazardous waste disposal.[7][10] Do not let the product enter drains.[12][13]
- Disposal: Dispose of waste and contaminated materials through a licensed professional waste disposal service in accordance with local regulations.[10]

Experimental Protocol: Forced Degradation Study

To empirically validate the stability of a specific lot of **2-Isopropoxyaniline**, a forced degradation study is the authoritative method. This involves subjecting the compound to accelerated stress conditions to identify potential degradants and determine stability-indicating analytical methods.

Objective: To assess the stability of **2-Isopropoxyaniline** under various stress conditions and develop a stability-indicating HPLC method.


Methodology:

- Sample Preparation:
 - Prepare a stock solution of **2-Isopropoxyaniline** in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).
 - Prepare separate aliquots of the stock solution for each stress condition.
- Application of Stress Conditions:

- Acid Hydrolysis: Add 0.1 N HCl to an aliquot. Heat at 60 °C for 24-48 hours.
- Base Hydrolysis: Add 0.1 N NaOH to an aliquot. Heat at 60 °C for 24-48 hours.
- Oxidative Degradation: Add 3% H₂O₂ to an aliquot. Keep at room temperature for 24-48 hours.
- Thermal Degradation: Store an aliquot (in solid and solution form) at an elevated temperature (e.g., 80 °C) for 7 days.
- Photolytic Degradation: Expose an aliquot (in solid and solution form) to direct UV and visible light (ICH Q1B guidelines) for a defined period.
- Control Sample: Store an aliquot of the stock solution under recommended conditions (2-8 °C, protected from light).

- Sample Analysis:
 - At specified time points, withdraw samples from each condition.
 - Neutralize the acidic and basic samples before analysis.
 - Analyze all samples, including the control, using a reverse-phase HPLC with a UV detector (RP-HPLC-UV). A C18 column is a common starting point.
 - The mobile phase should be optimized to achieve good separation between the parent peak and any degradation products. A gradient elution with acetonitrile and water/buffer is typical.
 - Use a photodiode array (PDA) detector if available to assess peak purity and obtain UV spectra of degradants.
- Data Interpretation:
 - Compare the chromatograms of stressed samples to the control.
 - Calculate the percentage degradation of **2-Isopropoxyaniline**.

- Identify the retention times of major degradation products.
- Assess the mass balance to ensure all major degradants are accounted for.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a forced degradation study of **2-Isopropoxyaniline**.

Conclusion

The chemical integrity of **2-Isopropoxyaniline** is paramount for its effective use in research and development. Its stability is primarily threatened by oxidation of the aniline functional group, a process accelerated by air, light, and heat. Adherence to the storage and handling protocols outlined in this guide—specifically, refrigeration under an inert atmosphere and protection from light—is the most effective strategy to mitigate degradation. For critical applications, empirical verification of stability through forced degradation studies is strongly recommended to ensure the quality and reliability of experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Isopropoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - 2-isopropoxyaniline (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 3. 3-Isopropoxyaniline, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 4. 2-isopropoxyaniline CAS#: 29026-74-2 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 2-Isopropoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. researchgate.net [researchgate.net]
- 9. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsi.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. angenechemical.com [angenechemical.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Stability and storage conditions for 2-Isopropoxyaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215334#stability-and-storage-conditions-for-2-isopropoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com